molecular formula C20H22N4O4S2 B2736074 N,N-dimethyl-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide CAS No. 1170514-47-2

N,N-dimethyl-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide

Cat. No.: B2736074
CAS No.: 1170514-47-2
M. Wt: 446.54
InChI Key: YELPRUUJSZYCAL-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22N4O4S2 and its molecular weight is 446.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

1,3,4-Oxadiazole bearing compounds, such as N,N-dimethyl-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide, are attracting researchers due to their notable biological activities. In a study by Khalid et al. (2016), a series of these compounds were synthesized and evaluated for their inhibitory action against butyrylcholinesterase (BChE) enzyme. Molecular docking studies also explored their ligand-BChE binding affinity, emphasizing the role of amino acid residues like Gly116, His438, Tyr332, and Ser198 in ligand stabilization within the binding site (Khalid et al., 2016).

Antibacterial Properties

The same class of compounds has been studied for their antibacterial properties. In another study by Khalid et al. (2016), N-substituted derivatives of these compounds exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This research demonstrates the potential of these compounds in addressing bacterial infections (Khalid et al., 2016).

Application in Photodynamic Therapy

In the field of cancer treatment, particularly photodynamic therapy, these compounds have shown promise. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with benzenesulfonamide derivative groups. These compounds exhibited good fluorescence properties and high singlet oxygen quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Neurodegenerative Diseases Research

In neurodegenerative diseases research, such compounds have been investigated for their role in tryptophan metabolism regulation. Beconi et al. (2012) evaluated the metabolism and pharmacokinetics of JM6, a compound with a similar benzenesulfonamide structure, in mice. The study provided insights into the drug's metabolism and its potential implications in neurodegenerative conditions like Huntington's and Alzheimer's diseases (Beconi et al., 2012).

Properties

IUPAC Name

N,N-dimethyl-4-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-23(2)30(26,27)16-9-7-14(8-10-16)20(25)24-11-3-5-15(13-24)18-21-22-19(28-18)17-6-4-12-29-17/h4,6-10,12,15H,3,5,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELPRUUJSZYCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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